molecular formula C10H11ClO4 B2613793 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid CAS No. 1248367-20-5

2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid

Cat. No.: B2613793
CAS No.: 1248367-20-5
M. Wt: 230.64
InChI Key: PQIATGPQELCUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a chemical compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group, a hydroxymethyl group, and a phenoxy group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with propanoic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.

Uniqueness: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties compared to other phenoxy compounds .

Properties

IUPAC Name

2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIATGPQELCUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022009
Record name 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248367-20-5
Record name 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.